5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide
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Description
5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C₈H₉Cl₂NO₂S and its molecular weight is 254.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Chloro-N-[(2S)-3-Chloro-2-Hydroxypropyl]Thiophene-2-Carboxamide is Coagulation Factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
Inhibition of this factor would decrease the generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting Factor X, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in thrombin-mediated activation of coagulation and platelets .
Result of Action
The result of the compound’s action would be a decrease in blood clot formation due to the inhibition of thrombin generation. This could potentially lead to a reduced risk of thrombotic events, such as stroke or heart attack .
Properties
IUPAC Name |
5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c9-3-5(12)4-11-8(13)6-1-2-7(10)14-6/h1-2,5,12H,3-4H2,(H,11,13)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMBZPBLJKZLG-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCC(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C(=O)NC[C@@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.